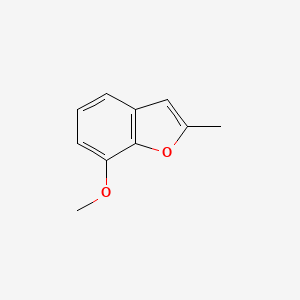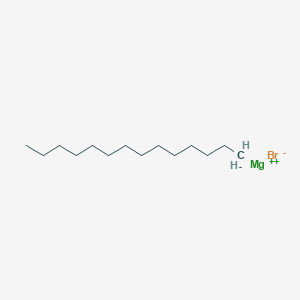
Rhodium (IV) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium (IV) oxide is a compound that involves the interaction between rhodium and oxygen. Rhodium is a rare, hard, silvery-white metal that belongs to the platinum group of metals. It is known for its remarkable corrosion resistance and high reflectance. Rhodium frequently exists as a free metal or as an alloy with similar metals and is seldom found as a chemical compound in nature .
Preparation Methods
The preparation of Rhodium (IV) oxide typically involves the interaction of rhodium with oxygen under specific conditions. One common method is the high-temperature interaction of rhodium with oxygen storage components in three-way catalysts. This involves the use of ceria (CeO2) or ceria-zirconia (CeZrO2) as supports, with rhodium loading in the range of 0.01–1 wt%. The preparation method includes incipient wetness impregnation, followed by characterization through X-ray diffraction, surface area measurements, and electron microscopy .
Chemical Reactions Analysis
Rhodium (IV) oxide undergoes various chemical reactions, including oxidation and reduction. Rhodium does not react with oxygen under normal conditions, but when heated to 600°C, it is oxidized to Rh(III) oxide (Rh2O3). Rhodium also reacts with halogens to form corresponding rhodium halides, such as rhodium(III) fluoride (RhF6) and rhodium(III) chloride (RhCl6) . These reactions typically involve high temperatures and specific reagents.
Scientific Research Applications
Rhodium (IV) oxide has several scientific research applications, particularly in catalysis. It is used in three-way catalysts for the reduction of nitrogen oxides to nitrogen and oxygen, carbonylation of methanol, and reduction of benzene to cyclohexane . Additionally, it plays a role in the oxygen reduction reaction (ORR) in electrochemical energy conversion devices, such as fuel cells . The compound’s unique properties make it valuable in various industrial and environmental applications.
Mechanism of Action
The mechanism of action of Rhodium (IV) oxide involves its interaction with molecular targets and pathways. In catalysis, rhodium complexes facilitate the reduction of nitrogen oxides and other pollutants by providing active sites for the reactions. The interaction with oxygen storage components, such as ceria, enhances the oxygen storage and release performance, leading to efficient catalytic activity . In electrochemical applications, the compound’s ability to undergo redox reactions plays a crucial role in energy conversion processes .
Comparison with Similar Compounds
Rhodium (IV) oxide can be compared with other compounds involving platinum group metals, such as platinum(IV) oxide (PtO2) and palladium(II) oxide (PdO). While all these compounds exhibit catalytic properties, this compound is unique due to its high thermal stability and resistance to corrosion . Similar compounds include rhodium(III) oxide (Rh2O3), rhodium(III) fluoride (RhF6), and rhodium(III) chloride (RhCl6) .
Properties
Molecular Formula |
O2Rh-4 |
|---|---|
Molecular Weight |
134.904 g/mol |
IUPAC Name |
oxygen(2-);rhodium |
InChI |
InChI=1S/2O.Rh/q2*-2; |
InChI Key |
TXQOQFTUUROIDJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Rh] |
Canonical SMILES |
[O-2].[O-2].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone](/img/structure/B1640686.png)

![BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl-](/img/structure/B1640692.png)
